molecular formula C28H56N2O5 B12778175 Tetra(2-hydroxyethyl)ethylenediamine oleate CAS No. 85005-69-2

Tetra(2-hydroxyethyl)ethylenediamine oleate

Cat. No.: B12778175
CAS No.: 85005-69-2
M. Wt: 500.8 g/mol
InChI Key: XJSIQJZKJMJHDU-KTKRTIGZSA-N
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Description

Tetra(2-hydroxyethyl)ethylenediamine oleate is a chemical compound with the molecular formula C28H56N2O5. It is known for its unique structure, which includes multiple hydroxyl groups and an oleate ester. This compound is used in various industrial and scientific applications due to its ability to form stable complexes with metal ions and its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetra(2-hydroxyethyl)ethylenediamine oleate typically involves the reaction of ethylenediamine with ethylene oxide to form Tetra(2-hydroxyethyl)ethylenediamine, which is then esterified with oleic acid. The reaction conditions include:

    Temperature: 50-120°C

    Pressure: -0.1 MPa to 0.6 MPa

    Reaction Time: 3-8 hours

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes hydrolyzing, separating, distilling under reduced pressure, and extracting to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Tetra(2-hydroxyethyl)ethylenediamine oleate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.

Major Products

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Alcohols.

    Substitution: Ethers and esters.

Scientific Research Applications

Tetra(2-hydroxyethyl)ethylenediamine oleate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Tetra(2-hydroxyethyl)ethylenediamine oleate involves its ability to form stable complexes with metal ions through its multiple hydroxyl and amine groups. These complexes can participate in various catalytic processes and enhance the solubility of metal ions in aqueous solutions. The molecular targets include metal ions, and the pathways involve coordination chemistry and complex formation .

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine
  • Triethanolamine

Comparison

Tetra(2-hydroxyethyl)ethylenediamine oleate is unique due to its oleate ester group, which imparts surfactant properties, making it useful in applications where surface activity is required. In contrast, N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine and Triethanolamine lack this ester group and are primarily used as chelating agents and in metal extraction .

Properties

CAS No.

85005-69-2

Molecular Formula

C28H56N2O5

Molecular Weight

500.8 g/mol

IUPAC Name

2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethyl (Z)-octadec-9-enoate

InChI

InChI=1S/C28H56N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(34)35-27-23-30(22-26-33)19-18-29(20-24-31)21-25-32/h9-10,31-33H,2-8,11-27H2,1H3/b10-9-

InChI Key

XJSIQJZKJMJHDU-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCN(CCN(CCO)CCO)CCO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCN(CCO)CCO)CCO

Origin of Product

United States

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